(R)-INCB054329

説明

a small molecule inhibitor of bromodomain and extra-terminal domain 4 protein (BRD4) for the treatment of ovarian cance

特性

IUPAC Name |

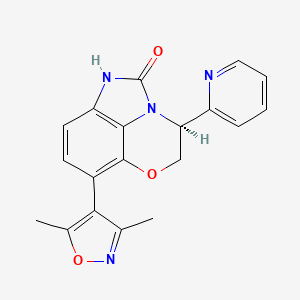

(11S)-7-(3,5-dimethyl-1,2-oxazol-4-yl)-11-pyridin-2-yl-9-oxa-1,3-diazatricyclo[6.3.1.04,12]dodeca-4(12),5,7-trien-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O3/c1-10-16(11(2)26-22-10)12-6-7-14-17-18(12)25-9-15(23(17)19(24)21-14)13-5-3-4-8-20-13/h3-8,15H,9H2,1-2H3,(H,21,24)/t15-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYLPKCDRAAYATL-OAHLLOKOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C2=C3C4=C(C=C2)NC(=O)N4C(CO3)C5=CC=CC=N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=NO1)C)C2=C3C4=C(C=C2)NC(=O)N4[C@H](CO3)C5=CC=CC=N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1628607-64-6 |

Source

|

| Record name | INCB-054329 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16894 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

(R)-INCB054329: A Dual-Targeting Agent for Cancer Therapy

(R)-INCB054329 , also known as pemigatinib (B609903) , is a potent and selective small molecule inhibitor with a dual mechanism of action, targeting both Fibroblast Growth Factor Receptors (FGFRs) and Bromodomain and Extra-Terminal domain (BET) proteins. This comprehensive technical guide delineates the core mechanisms of action of this compound, supported by preclinical and clinical data, detailed experimental protocols, and visual representations of the key signaling pathways and workflows.

Dual Mechanism of Action: FGFR and BET Inhibition

This compound exerts its anti-neoplastic effects through two distinct but potentially synergistic mechanisms: the inhibition of the FGFR signaling pathway and the disruption of BET protein function.

Selective Inhibition of Fibroblast Growth Factor Receptors (FGFRs)

Pemigatinib is a selective inhibitor of FGFR isoforms 1, 2, and 3.[1][2] In various cancers, genetic alterations such as fusions, rearrangements, translocations, and amplifications of FGFR genes can lead to constitutive activation of their corresponding receptor tyrosine kinases.[3] This aberrant signaling drives tumor cell proliferation, survival, migration, and angiogenesis.[4]

This compound binds to the ATP-binding pocket of the FGFR kinase domain, preventing receptor phosphorylation and subsequent activation of downstream signaling cascades.[5] The primary pathways inhibited include the Ras/MAPK, PI3K/AKT, and PLCγ pathways.[5] By blocking these pathways, pemigatinib effectively halts the uncontrolled growth and survival signals in cancer cells harboring activating FGFR alterations.[2] This targeted approach has shown significant clinical efficacy, particularly in patients with cholangiocarcinoma harboring FGFR2 fusions or rearrangements.[3][6]

Inhibition of Bromodomain and Extra-Terminal Domain (BET) Proteins

In addition to its potent FGFR inhibitory activity, this compound is a structurally distinct inhibitor of the BET family of proteins, which includes BRD2, BRD3, BRD4, and BRDT.[1] These proteins are epigenetic "readers" that bind to acetylated lysine (B10760008) residues on histones, playing a crucial role in chromatin remodeling and the transcriptional regulation of key oncogenes.[7]

By binding to the acetylated lysine recognition motifs on the bromodomains of BET proteins, this compound displaces them from chromatin.[7] This prevents the recruitment of transcriptional machinery to the promoters and enhancers of target genes, leading to the downregulation of their expression.[8] Key targets of BET inhibition by this compound include the proto-oncogene c-MYC, as well as genes involved in cell cycle progression and apoptosis.[1][8] This activity has been observed primarily in models of hematologic malignancies.[1]

Quantitative Data

The following tables summarize the key quantitative data related to the inhibitory activity and clinical efficacy of this compound.

Table 1: In Vitro Inhibitory Activity of this compound against BET Bromodomains

| Bromodomain | IC50 (nM) |

| BRD2-BD1 | 44 |

| BRD2-BD2 | 5 |

| BRD3-BD1 | 9 |

| BRD3-BD2 | 1 |

| BRD4-BD1 | 28 |

| BRD4-BD2 | 3 |

| BRDT-BD1 | 119 |

| BRDT-BD2 | 63 |

| Data sourced from Selleck Chemicals product information.[1] |

Table 2: Clinical Efficacy of Pemigatinib in the FIGHT-202 Trial (Cohort A: FGFR2 Fusions/Rearrangements)

| Efficacy Endpoint | Value | 95% Confidence Interval |

| Objective Response Rate (ORR) | 37.0% | 27.9% to 46.9% |

| Median Duration of Response (DOR) | 9.1 months | 6.0 to 14.5 months |

| Median Progression-Free Survival (PFS) | 7.0 months | 6.1 to 10.5 months |

| Median Overall Survival (OS) | 17.5 months | 14.4 to 22.9 months |

| Data from the final analysis of the FIGHT-202 trial.[6] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.

Experimental Protocols

In Vitro Cell Proliferation Assay (GI50)

-

Cell Lines: A panel of 32 hematologic cancer cell lines, including those derived from acute myeloid leukemia, non-Hodgkin lymphoma, and multiple myeloma, were used.[1]

-

Treatment: Cells were treated with varying concentrations of this compound for 72 hours.[1]

-

Analysis: Cell viability was assessed using a standard method (e.g., CellTiter-Glo®). The 50% growth inhibition (GI50) values were calculated from concentration-response curves.[1]

Western Blot Analysis

-

Cell Lysates: Cancer cells (e.g., myeloma cell lines) were treated with this compound for specified durations.[1] Cells were then lysed to extract total protein.

-

Electrophoresis and Transfer: Protein lysates were separated by SDS-PAGE and transferred to a PVDF membrane.

-

Antibody Incubation: Membranes were incubated with primary antibodies against target proteins (e.g., phospho-FGFR, c-MYC, HEXIM1) and a loading control (e.g., GAPDH).

-

Detection: Following incubation with a secondary antibody, protein bands were visualized using an appropriate detection system.

In Vivo Xenograft Studies

-

Animal Models: Immunocompromised mice (e.g., nude mice) were subcutaneously implanted with human cancer cells (e.g., MM1.S multiple myeloma cells).[1]

-

Drug Administration: Once tumors reached a specified size, mice were treated with this compound or vehicle control via oral gavage.[1]

-

Efficacy Assessment: Tumor volume was measured regularly. At the end of the study, tumors were excised for pharmacodynamic analysis (e.g., Western blot for c-MYC).[1]

FIGHT-202 Clinical Trial Protocol

-

Study Design: A multicenter, open-label, single-arm, phase 2 study in patients with previously treated, locally advanced or metastatic cholangiocarcinoma.[6]

-

Patient Population: Patients were enrolled into three cohorts based on their FGF/FGFR status: Cohort A (FGFR2 fusions or rearrangements), Cohort B (other FGF/FGFR alterations), and Cohort C (no FGF/FGFR alterations).[6]

-

Treatment Regimen: Pemigatinib was administered orally at a dose of 13.5 mg once daily for 14 consecutive days, followed by a 7-day off period, in 21-day cycles.[9]

-

Primary Endpoint: The primary endpoint was the objective response rate (ORR) in Cohort A, as assessed by an independent review committee according to RECIST v1.1.[6]

-

Secondary Endpoints: Secondary endpoints included duration of response (DOR), progression-free survival (PFS), overall survival (OS), and safety.[6]

Conclusion

This compound (pemigatinib) is a targeted therapeutic agent with a novel dual mechanism of action, potently inhibiting both the FGFR signaling pathway and the function of BET epigenetic readers. Its efficacy as an FGFR inhibitor is clinically validated in cancers with specific FGFR alterations. The BET inhibitory activity provides a second, distinct mechanism to disrupt cancer cell growth and survival, particularly in hematologic malignancies. The ongoing and future research will further elucidate the interplay between these two mechanisms and potentially expand the therapeutic applications of this promising anti-cancer agent.

References

- 1. selleckchem.com [selleckchem.com]

- 2. PEMAZYRE® (pemigatinib) Mechanism of Action [hcp.pemazyre.com]

- 3. cholangiocarcinoma.org [cholangiocarcinoma.org]

- 4. INCB054828 (pemigatinib), a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3, displays activity against genetically defined tumor models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Pemigatinib? [synapse.patsnap.com]

- 6. Final Results from the FIGHT-202 Trial of Pemigatinib in Metastatic CCA [jhoponline.com]

- 7. Facebook [cancer.gov]

- 8. The Novel Bromodomain and Extraterminal Domain Inhibitor INCB054329 Induces Vulnerabilities in Myeloma Cells That Inform Rational Combination Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The BET inhibitor INCB054329 reduces homologous recombination efficiency and augments PARP inhibitor activity in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

INCB054329: A Technical Guide to its Function as a BET Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

INCB054329 is a potent and structurally distinct small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2] BET proteins, specifically BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic "readers" that play a crucial role in the transcriptional regulation of key oncogenes.[3][4][5][6] By binding to acetylated lysine (B10760008) residues on histones, BET proteins recruit transcriptional machinery to promoters and super-enhancers, driving the expression of genes critical for cancer cell proliferation and survival, most notably the MYC oncogene.[2][3][5] INCB054329 competitively binds to the acetyl-lysine recognition pockets of BET bromodomains, displacing them from chromatin and thereby suppressing the transcription of target genes.[5][7] This guide provides a comprehensive technical overview of the function, preclinical activity, and experimental evaluation of INCB054329.

Mechanism of Action

INCB054329 functions by disrupting the interaction between BET proteins and acetylated chromatin, leading to the downregulation of key oncogenic and pro-inflammatory gene expression programs.[1][4] The primary target of BET inhibitors is BRD4, which is instrumental in the transcriptional activation of genes controlled by super-enhancers, including the master regulator of cell proliferation, c-MYC.[5][8] By inhibiting BRD4, INCB054329 effectively suppresses c-MYC expression, leading to cell cycle arrest, primarily in the G1 phase, and the induction of apoptosis in sensitive cancer cell lines.[1][3][8][9]

Beyond its effect on MYC, INCB054329 has been shown to modulate other critical signaling pathways. In multiple myeloma, it suppresses the Interleukin-6 (IL-6) Janus kinase-signal transducers and activators of transcription (JAK-STAT) signaling pathway by reducing the expression of the IL-6 receptor.[1][10] Furthermore, in ovarian cancer models, INCB054329 has been demonstrated to reduce the efficiency of homologous recombination (HR) by downregulating the expression of key DNA repair proteins like BRCA1 and RAD51.[11]

Quantitative Preclinical Data

The preclinical activity of INCB054329 has been evaluated across a range of hematological and solid tumor models. The following tables summarize the key quantitative data from these studies.

Table 1: In Vitro Bromodomain Binding Affinity (IC50)

| Target | IC50 (nM) |

| BRD2-BD1 | 44 |

| BRD2-BD2 | 5 |

| BRD3-BD1 | 9 |

| BRD3-BD2 | 1 |

| BRD4-BD1 | 28 |

| BRD4-BD2 | 3 |

| BRDT-BD1 | 119 |

| BRDT-BD2 | 63 |

| Data sourced from Selleck Chemicals.[9] |

Table 2: In Vitro Anti-proliferative Activity (GI50) in Hematologic Cancer Cell Lines

| Cancer Type | Cell Lines | Median GI50 (nM) | GI50 Range (nM) |

| Acute Myeloid Leukemia, Non-Hodgkin Lymphoma, Multiple Myeloma | Panel of 32 cell lines | 152 | 26 - 5000 |

| Normal T-cells (ex vivo stimulated) | - | 2435 | - |

| Data from a 72-hour cell viability assay.[1][9] |

Table 3: In Vivo Efficacy in Xenograft Models

| Cancer Model | Xenograft Model | Dosing | Outcome |

| Multiple Myeloma | KMS-12-BM | Twice-daily (b.i.d.) oral administration | Efficacious and well-tolerated, suppressed c-MYC |

| Multiple Myeloma | MM1.S | Twice-daily (b.i.d.) oral administration | Efficacious and well-tolerated, suppressed c-MYC |

| Ovarian Cancer | SKOV-3 | 25 mg/kg PO bid | In combination with olaparib, cooperatively inhibited tumor growth |

| Colorectal Cancer | RKO | Not specified | Efficacious |

| Diffuse Large B-cell Lymphoma | Pfeiffer (GCB) | Oral administration | Inhibited tumor growth |

| Diffuse Large B-cell Lymphoma | WILL-2 (GCB, double-hit) | Oral administration | Inhibited tumor growth |

| Data compiled from multiple preclinical studies.[1][3][8][9][11][12] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by INCB054329 and a general workflow for evaluating BET inhibitor activity.

Caption: Mechanism of action of INCB054329 as a BET inhibitor.

Caption: INCB054329-mediated inhibition of the JAK-STAT pathway.

Caption: General experimental workflow for evaluating INCB054329.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of INCB054329.

Cell Viability Assay (e.g., MTT or Sulforhodamine B)

-

Objective: To determine the concentration of INCB054329 that inhibits cell growth by 50% (GI50 or IC50).

-

Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[13]

-

Compound Treatment: Prepare serial dilutions of INCB054329 in complete cell culture medium. Add the diluted compound to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).[13]

-

Incubation: Incubate the plate for a specified period, typically 72 hours, at 37°C in a 5% CO2 incubator.[1][9][13]

-

Reagent Addition:

-

For MTT assay: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.[13]

-

For SRB assay: Fix cells with trichloroacetic acid, wash, and then stain with Sulforhodamine B solution.[11]

-

-

Signal Measurement:

-

For MTT assay: Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO) and measure the absorbance at 570 nm using a microplate reader.[13]

-

For SRB assay: Solubilize the bound dye and measure the absorbance.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the GI50/IC50 value.[13]

-

Western Blotting

-

Objective: To analyze the effect of INCB054329 on the expression levels of specific proteins (e.g., c-MYC, pSTAT3, BRCA1).

-

Methodology:

-

Cell Treatment and Lysis: Treat cells with INCB054329 for the desired time. Harvest the cells and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[14]

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a PVDF or nitrocellulose membrane.[14]

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-c-MYC, anti-pSTAT3) overnight at 4°C.[14]

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[14]

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).[14]

-

In Vivo Xenograft Studies

-

Objective: To evaluate the anti-tumor efficacy and tolerability of INCB054329 in a living organism.

-

Methodology:

-

Cell Line and Animal Model: Use an appropriate cancer cell line (e.g., MM1.S, SKOV-3) and an immunocompromised mouse strain (e.g., nude or SCID mice).[1][11]

-

Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of the mice.

-

Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.

-

Drug Administration: Administer INCB054329 (and/or combination agents) to the treatment group via the appropriate route (e.g., oral gavage) and schedule (e.g., twice daily). The control group receives a vehicle.[1][11]

-

Monitoring: Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week). Monitor the animals for any signs of toxicity.[11]

-

Endpoint and Analysis: At the end of the study (e.g., after a predefined treatment period or when tumors reach a maximum size), sacrifice the animals. Excise the tumors for weight measurement and further pharmacodynamic analysis (e.g., Western blotting for c-MYC).[11]

-

Data Analysis: Compare the tumor growth inhibition between the treated and control groups to assess efficacy.

-

Clinical Development and Future Directions

INCB054329 has been investigated in Phase I/II clinical trials for advanced malignancies.[2][15][16] While it demonstrated preliminary activity, challenges such as high pharmacokinetic variability and on-target toxicities like thrombocytopenia were observed.[2][7][15][16] These findings have highlighted the need to optimize dosing schedules and identify patient populations most likely to benefit from BET inhibition.[2]

The preclinical data strongly suggest that the therapeutic potential of INCB054329 may be maximized in rational combination strategies. Synergistic or additive effects have been observed when combined with JAK inhibitors (ruxolitinib), PARP inhibitors (olaparib), MEK inhibitors, and standard-of-care agents in various cancer models.[1][3][10][11][17] Future research will likely focus on exploring these combinations further in clinical settings to enhance efficacy and overcome resistance mechanisms. The ability of BET inhibitors to modulate the tumor microenvironment also opens avenues for combinations with immunotherapy.[18]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Development of 2 Bromodomain and Extraterminal Inhibitors With Distinct Pharmacokinetic and Pharmacodynamic Profiles for the Treatment of Advanced Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are BET inhibitors and how do they work? [synapse.patsnap.com]

- 6. benchchem.com [benchchem.com]

- 7. Pharmacological Targeting of BET Bromodomain Proteins in Acute Myeloid Leukemia and Malignant Lymphomas: From Molecular Characterization to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. selleckchem.com [selleckchem.com]

- 10. The Novel Bromodomain and Extraterminal Domain Inhibitor INCB054329 Induces Vulnerabilities in Myeloma Cells That Inform Rational Combination Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The BET inhibitor INCB054329 reduces homologous recombination efficiency and augments PARP inhibitor activity in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. aacrjournals.org [aacrjournals.org]

- 17. aacrjournals.org [aacrjournals.org]

- 18. aacrjournals.org [aacrjournals.org]

Clarification of Target and Nomenclature: (R)-INCB054329 vs. Pemigatinib

A detailed analysis of the topic reveals a distinction between the two primary terms used in the query. (R)-INCB054329 is a potent and selective small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. In contrast, Pemigatinib (B609903) , also known by its development code INCB054828 , is a potent and selective inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family of tyrosine kinases. These are distinct therapeutic agents with different molecular targets and mechanisms of action. This guide will provide a comprehensive overview of the discovery and synthesis of each compound in separate, dedicated sections.

Part 1: this compound - A BET Bromodomain Inhibitor

Discovery and Preclinical Characterization

This compound is a structurally distinct, non-benzodiazepine inhibitor of the BET family of proteins (BRD2, BRD3, BRD4, and BRDT) that play a critical role as epigenetic "readers." These proteins recognize acetylated lysine (B10760008) residues on histones and transcription factors, thereby recruiting transcriptional machinery to specific gene promoters and enhancers to regulate the expression of key oncogenes like c-MYC.

The discovery of INCB054329 was guided by a "fragment to pharmacophore" strategy. The molecule's isoxazole (B147169) moiety is designed to mimic the acetyl-lysine group, enabling it to bind to the acetyl-lysine recognition pocket of the BET bromodomains. This binding competitively displaces the BET proteins from chromatin, leading to the suppression of target gene transcription, cell cycle arrest, and apoptosis in cancer cells.

Preclinical studies have demonstrated that INCB054329 potently inhibits the growth of a wide range of hematologic and solid tumor cell lines. It has shown efficacy in in vivo models of multiple myeloma, lymphoma, and colorectal cancer.[1][2] Combination studies have also shown synergistic effects when INCB054329 is used with other targeted agents, such as MEK inhibitors.[1]

Quantitative Data

Table 1: In Vitro Inhibitory Activity of INCB054329 against BET Bromodomains

| Target | IC50 (nM) |

| BRD2-BD1 | 44 |

| BRD2-BD2 | 5 |

| BRD3-BD1 | 9 |

| BRD3-BD2 | 1 |

| BRD4-BD1 | 28 |

| BRD4-BD2 | 3 |

| BRDT-BD1 | 119 |

| BRDT-BD2 | 63 |

| Data sourced from Selleck Chemicals product information and preclinical studies.[3] |

Table 2: In Vitro Anti-proliferative Activity of INCB054329

| Parameter | Value |

| Median GI50 (32 hematologic cancer cell lines) | 152 nM (range: 26-5000 nM) |

| GI50 (IL-2 stimulated T-cells from normal donors) | 2435 nM |

| GI50: 50% growth inhibition. Data from preclinical characterization studies.[3][4] |

Experimental Protocols

Bromodomain-Binding Assays (AlphaScreen)

The binding of INCB054329 to BET bromodomains (BRD2, BRD3, BRD4) was assessed using the AlphaScreen assay. This assay measures the displacement of a biotinylated, tetra-acetylated histone H4 peptide from the bromodomain protein. The assay is performed in a 384-well plate format. Recombinant bromodomain proteins, the biotinylated histone peptide, and streptavidin-coated donor beads are incubated together. In the absence of an inhibitor, the components are in close proximity, generating a chemiluminescent signal. The addition of INCB054329 disrupts this interaction, leading to a decrease in the signal, which is measured to determine the IC50 value.[2]

Cell Viability Assay (CellTiter-Glo)

The anti-proliferative activity of INCB054329 was determined using the CellTiter-Glo Luminescent Cell Viability Assay. Cancer cell lines were seeded in 96-well plates and incubated with serially diluted concentrations of INCB054329 or a DMSO control for 72 hours. The CellTiter-Glo reagent, which measures ATP levels as an indicator of cell viability, was then added to each well. The resulting luminescent signal was measured using a plate reader. The data was normalized to the DMSO control, and the GI50 values were calculated from the dose-response curves.[2][4]

In Vivo Tumor Xenograft Studies

In vivo efficacy was evaluated in xenograft models. For example, human multiple myeloma (MM1.S) or colorectal cancer (RKO) cells were subcutaneously implanted into immunodeficient mice. Once tumors reached a palpable size, mice were randomized into vehicle control and treatment groups. INCB054329 was administered orally, typically on a twice-daily schedule. Tumor volume and body weight were measured regularly throughout the study. At the end of the study, tumors could be excised for pharmacodynamic analysis, such as measuring the levels of c-MYC protein.[1][3]

Synthesis

A detailed, step-by-step synthesis protocol for this compound is not publicly available in peer-reviewed scientific literature. The compound was developed by Incyte Corporation, and the specific synthetic route is considered proprietary. Patent documents may contain broad claims covering the chemical space of the molecule but often lack the specific experimental details required for replication.

Signaling Pathway

Part 2: Pemigatinib (INCB054828) - An FGFR Inhibitor

Discovery and Preclinical Characterization

Pemigatinib (INCB054828) is an orally bioavailable, potent, and selective ATP-competitive inhibitor of the fibroblast growth factor receptor (FGFR) family members 1, 2, and 3.[5][6] Aberrant activation of FGFR signaling, through mechanisms such as gene fusions, mutations, or amplifications, is a known driver of oncogenesis in various cancers, including cholangiocarcinoma (bile duct cancer) and urothelial carcinoma.

The discovery of pemigatinib involved a lead optimization campaign starting from a pyrrolo[2,3-d]pyrimidine scaffold. Structure-activity relationship (SAR) studies focused on enhancing potency for FGFR1-3 while minimizing activity against FGFR4 and other kinases, particularly VEGFR2, to achieve a more favorable safety profile. The 3-(2,6-difluoro-3,5-dimethoxyphenyl) group was found to be crucial for potent and selective FGFR inhibition. The morpholinomethyl group at the 8-position of the tricyclic core was introduced to improve physicochemical properties such as solubility.[7]

Pemigatinib has demonstrated potent inhibition of FGFR phosphorylation and downstream signaling pathways (such as MAPK/ERK) in cancer cell lines with FGFR alterations.[8] This leads to the inhibition of cell proliferation and induction of apoptosis. In vivo studies using xenograft models of cancers with FGFR1, FGFR2, or FGFR3 alterations have shown significant tumor growth inhibition at well-tolerated oral doses.[8][9] Based on its robust preclinical and clinical activity, pemigatinib received accelerated FDA approval for the treatment of previously treated, unresectable locally advanced or metastatic cholangiocarcinoma with an FGFR2 fusion or other rearrangement.[7]

Quantitative Data

Table 3: In Vitro Inhibitory Activity of Pemigatinib against FGFR Kinases

| Target Kinase | IC50 (nM) |

| FGFR1 | 0.4 |

| FGFR2 | 0.5 |

| FGFR3 | 1.0 |

| FGFR4 | 30 |

| Data from enzymatic assays with recombinant human FGFR kinases.[8] |

Table 4: Preclinical Pharmacokinetic Properties of Pemigatinib

| Species | Clearance (CL) (% of Hepatic Blood Flow) | Oral Bioavailability (F) | Terminal Half-life (t½) (hours) |

| Rat | 31% | 100% | 4.0 |

| Dog | 10% | 98% | 15.7 |

| Monkey | 8% | 29% | 4.0 |

| Data from in vivo pharmacokinetic studies.[10] |

Experimental Protocols

FGFR Kinase Enzymatic Assay

The inhibitory activity of pemigatinib against recombinant human FGFR kinases was determined using a biochemical assay. The assay measures the phosphorylation of a substrate peptide by the kinase in the presence of ATP. The reaction is typically carried out in a 384-well plate with varying concentrations of pemigatinib. After incubation, the amount of phosphorylated substrate is quantified, often using a fluorescence-based method or mass spectrometry. The IC50 values are then calculated from the dose-response curves.[10]

Cell-Based FGFR Phosphorylation Assay

Cancer cell lines with known FGFR alterations (e.g., KATO III with FGFR2 amplification) were treated with various concentrations of pemigatinib for a set period (e.g., 2 hours). Following treatment, the cells were lysed, and the protein lysates were analyzed by Western blotting. Specific antibodies against phosphorylated FGFR (p-FGFR) and total FGFR were used to determine the extent of inhibition of receptor autophosphorylation. Downstream signaling proteins like p-ERK and total ERK were also assessed to confirm pathway inhibition.[8][11]

Cell Proliferation Assay

The effect of pemigatinib on the growth of cancer cell lines was assessed using viability assays such as CellTiter-Glo. Cells were plated and treated with a range of pemigatinib concentrations for 72 hours. The assay measures ATP levels to determine the number of viable cells. The results were used to generate dose-response curves and calculate GI50 (50% growth inhibition) or IC50 values.[10]

Synthesis

The synthesis of pemigatinib has been described in the scientific literature, notably in the Journal of Medicinal Chemistry. The synthesis is a multi-step process starting from a 7-azaindole (B17877) core. A key sequence involves the construction of the tricyclic pyrrolo[3',2':5,6]pyrido[4,3-d]pyrimidin-2-one system.

A representative synthetic scheme is as follows:

-

Formation of the Tricyclic Core: A substituted 7-azaindole is reacted with an appropriate aniline (B41778) derivative. This intermediate then undergoes cyclization, often facilitated by reagents like triphosgene, to form the urea-fused tricyclic system.

-

Functionalization of the Core: The core structure is then further functionalized. A benzenesulfonyl group is often used to protect the pyrrole (B145914) nitrogen, which also facilitates a subsequent formylation reaction at the C8 position using a strong base like LDA followed by quenching with DMF.

-

Introduction of the Morpholine (B109124) Moiety: The aldehyde at the C8 position is converted to the morpholinomethyl group via a reductive amination reaction with morpholine and a reducing agent such as sodium triacetoxyborohydride.

-

Final Deprotection: The final step involves the removal of the benzenesulfonyl protecting group, typically using a fluoride (B91410) source like tetra-n-butylammonium fluoride (TBAF), to yield pemigatinib.[7][12]

Signaling Pathway

References

- 1. The BET inhibitor INCB054329 reduces homologous recombination efficiency and augments PARP inhibitor activity in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. selleckchem.com [selleckchem.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. How is Pemigatinib Synthesised?_Chemicalbook [chemicalbook.com]

- 9. medkoo.com [medkoo.com]

- 10. INCB054828 (pemigatinib), a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3, displays activity against genetically defined tumor models - PMC [pmc.ncbi.nlm.nih.gov]

- 11. FDA Approval Summary: Pemigatinib for Previously Treated, Unresectable Locally Advanced or Metastatic Cholangiocarcinoma with FGFR2 Fusion or Other Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

INCB054329 (Pemigatinib): A Dual Inhibitor of FGFR and BET Proteins in Oncology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

INCB054329, also known as pemigatinib (B609903), is a potent and selective small molecule inhibitor with a dual mechanism of action, targeting both Fibroblast Growth Factor Receptors (FGFRs) and Bromodomain and Extra-Terminal (BET) proteins. This dual activity makes it a compelling agent in oncology, particularly in malignancies driven by aberrant FGFR signaling and those dependent on transcriptional programs regulated by BET proteins. This technical guide provides a comprehensive overview of the target genes of INCB054329, its impact on key signaling pathways, quantitative data on its inhibitory activity, and detailed methodologies for relevant experimental procedures.

Core Target Genes and Mechanism of Action

INCB054329 exerts its anti-neoplastic effects through two distinct mechanisms: the inhibition of FGFR kinases and the inhibition of BET bromodomains.

Fibroblast Growth Factor Receptor (FGFR) Inhibition

Pemigatinib is a potent, selective, oral inhibitor of FGFR isoforms 1, 2, and 3.[1] These receptor tyrosine kinases are crucial for various cellular processes, including proliferation, differentiation, and survival.[2] In several cancers, genetic alterations such as fusions, rearrangements, mutations, and amplifications can lead to the constitutive activation of FGFR signaling, driving oncogenesis.[2][3] Pemigatinib binds to the ATP-binding site of FGFR1, 2, and 3, preventing their phosphorylation and subsequent activation of downstream signaling pathways.[2][4] This blockade of aberrant signaling can halt the proliferation and survival of cancer cells.[3][5] While it is a potent inhibitor of FGFR1, 2, and 3, it exhibits weaker activity against FGFR4.[6]

Bromodomain and Extra-Terminal (BET) Protein Inhibition

INCB054329 also functions as a structurally distinct inhibitor of the BET family of proteins, which includes BRD2, BRD3, BRD4, and BRDT.[7][8] These proteins are epigenetic "readers" that bind to acetylated lysine (B10760008) residues on histones, playing a critical role in chromatin remodeling and the regulation of gene expression.[8] By binding to the bromodomains of BET proteins, INCB054329 prevents their interaction with acetylated histones, thereby disrupting the transcription of key growth-promoting genes and oncogenes, such as c-MYC.[7][8] In multiple myeloma, INCB054329 has been shown to downregulate the expression of oncogenes like FGFR3 and NSD2.[9][10] Furthermore, it has been observed to reduce the expression of genes involved in homologous recombination, such as BRCA1 and RAD51, which can sensitize cancer cells to PARP inhibitors.[11][12]

The primary target genes of INCB054329 are summarized below:

-

Downregulated Oncogenes and Cell Cycle Regulators: c-MYC, HEXIM1, FGFR3, NSD2, cyclin E[7][9][10][11][13]

-

Downregulated Signaling Components: IL6R (Interleukin-6 Receptor)[13]

Quantitative Data

The inhibitory activity of INCB054329 has been quantified in various preclinical studies. The following tables summarize the key in vitro and clinical trial data.

Table 1: In Vitro Inhibitory Activity of INCB054329 (Pemigatinib)

| Target | Assay Type | IC50 (nM) | Reference(s) |

| FGFR Kinases | |||

| FGFR1 | Enzymatic Assay | 0.4 | [4][9] |

| FGFR2 | Enzymatic Assay | 0.5 | [4][9] |

| FGFR3 | Enzymatic Assay | 1.2 | [9] |

| FGFR4 | Enzymatic Assay | 30 | [9] |

| BET Bromodomains | |||

| BRD2-BD1 | Binding Assay | 44 | [2][3] |

| BRD2-BD2 | Binding Assay | 5 | [2][3] |

| BRD3-BD1 | Binding Assay | 9 | [2][3] |

| BRD3-BD2 | Binding Assay | 1 | [2][3] |

| BRD4-BD1 | Binding Assay | 28 | [2][3] |

| BRD4-BD2 | Binding Assay | 3 | [2][3] |

| BRDT-BD1 | Binding Assay | 119 | [2][3] |

| BRDT-BD2 | Binding Assay | 63 | [2][3] |

| Cellular Activity | |||

| Hematologic Cancer Cell Lines (Median) | Growth Inhibition | 152 | [2] |

Table 2: Clinical Efficacy of Pemigatinib in the FIGHT-202 Trial (Cohort A: FGFR2 Fusions/Rearrangements)

| Endpoint | Value | Reference(s) |

| Objective Response Rate (ORR) | 37.0% (95% CI: 27.9% - 46.9%) | [1][7][11] |

| Complete Response | 3 patients | [1][11] |

| Partial Response | 37 patients | [1][11] |

| Median Duration of Response (DOR) | 9.1 months (95% CI: 6.0 - 14.5) | [1][7][11] |

| Median Progression-Free Survival (PFS) | 7.0 months (95% CI: 6.1 - 10.5) | [1][7][11][12] |

| Median Overall Survival (OS) | 17.5 months (95% CI: 14.4 - 22.9) | [1][7][11][12] |

Signaling Pathways and Experimental Workflows

The dual-inhibition mechanism of INCB054329 impacts multiple oncogenic signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and a general experimental workflow for characterizing the inhibitor.

Signaling Pathways

Experimental Workflow

Experimental Protocols

This section provides an overview of the methodologies for key experiments used to characterize the activity of INCB054329.

FGFR Kinase Inhibition Assay

Objective: To determine the in vitro potency of INCB054329 against FGFR kinases.

Principle: A common method is a luminescence-based kinase assay that measures the amount of ADP produced from a kinase reaction. The amount of ADP is converted to ATP, which is then used to generate a light signal via a luciferase reaction. The signal intensity is proportional to kinase activity, and its reduction in the presence of an inhibitor allows for the determination of the IC50 value.

Protocol Outline:

-

Reagent Preparation:

-

Prepare a kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT).

-

Serially dilute INCB054329 in DMSO and then in the kinase buffer.

-

Prepare a solution of recombinant human FGFR enzyme and a suitable substrate in the kinase buffer.

-

Prepare an ATP solution in the kinase buffer.

-

-

Kinase Reaction:

-

In a 384-well plate, add the inhibitor solution.

-

Add the enzyme/substrate mixture.

-

Initiate the reaction by adding the ATP solution.

-

Incubate at room temperature for a defined period (e.g., 60 minutes).

-

-

Signal Detection:

-

Stop the kinase reaction and deplete the remaining ATP by adding a reagent like ADP-Glo™ Reagent.

-

Incubate to allow for ATP depletion.

-

Add a kinase detection reagent that converts the newly formed ADP to ATP and contains luciferase/luciferin.

-

Incubate to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Chromatin Immunoprecipitation Sequencing (ChIP-Seq)

Objective: To identify the genomic regions where BET proteins are bound and to assess the displacement of these proteins by INCB054329.

Principle: Cells are treated with a cross-linking agent to fix protein-DNA interactions. The chromatin is then sheared, and an antibody specific to a BET protein (e.g., BRD4) is used to immunoprecipitate the protein-DNA complexes. The cross-links are reversed, and the associated DNA is purified and sequenced to map the binding sites across the genome.

Protocol Outline:

-

Cell Treatment and Cross-linking:

-

Culture cells to an appropriate confluency.

-

Treat the cells with INCB054329 or a vehicle control for a specified duration.

-

Add formaldehyde (B43269) directly to the culture medium to cross-link proteins to DNA.

-

Quench the cross-linking reaction with glycine.

-

-

Chromatin Preparation:

-

Harvest and lyse the cells to isolate the nuclei.

-

Resuspend the nuclei in a lysis buffer and shear the chromatin to a desired size range (typically 200-600 bp) using sonication.

-

-

Immunoprecipitation:

-

Pre-clear the chromatin with protein A/G beads.

-

Incubate a portion of the chromatin with an antibody specific to the target BET protein overnight at 4°C. A control immunoprecipitation with a non-specific IgG should be performed in parallel.

-

Add protein A/G beads to capture the antibody-protein-DNA complexes.

-

-

Washing and Elution:

-

Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specifically bound proteins and DNA.

-

Elute the protein-DNA complexes from the beads.

-

-

Reverse Cross-linking and DNA Purification:

-

Reverse the formaldehyde cross-links by heating in the presence of a high salt concentration.

-

Treat with RNase A and Proteinase K to remove RNA and proteins.

-

Purify the DNA using a column-based kit or phenol-chloroform extraction.

-

-

Library Preparation and Sequencing:

-

Prepare a sequencing library from the purified DNA.

-

Perform high-throughput sequencing.

-

-

Data Analysis:

-

Align the sequencing reads to a reference genome.

-

Identify regions of enrichment (peaks) to determine the binding sites of the BET protein.

-

Compare the peak profiles between INCB054329-treated and control samples to assess the effect of the inhibitor on protein occupancy.

-

In Vivo Xenograft Model

Objective: To evaluate the anti-tumor efficacy of INCB054329 in a living organism.

Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with INCB054329, and tumor growth is monitored over time.

Protocol Outline:

-

Cell Culture and Animal Preparation:

-

Culture the desired human cancer cell line under sterile conditions.

-

Use immunocompromised mice (e.g., nude or SCID mice).

-

-

Tumor Implantation:

-

Harvest and resuspend the cancer cells in a suitable medium (e.g., PBS or Matrigel).

-

Inject a specific number of cells (e.g., 5 x 10^6) subcutaneously into the flank of each mouse.

-

-

Tumor Growth and Treatment:

-

Monitor the mice regularly for tumor formation.

-

Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer INCB054329 (e.g., by oral gavage) or a vehicle control to the respective groups according to a predetermined dosing schedule.

-

-

Efficacy Assessment:

-

Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week).

-

Calculate the tumor volume using the formula: (Length x Width²) / 2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies).

-

-

Data Analysis:

-

Plot the mean tumor volume over time for each treatment group.

-

Compare the tumor growth between the INCB054329-treated and control groups to determine the extent of tumor growth inhibition.

-

Conclusion

INCB054329 (pemigatinib) is a promising therapeutic agent with a unique dual mechanism of action, targeting both FGFR-driven signaling and BET-mediated transcriptional regulation. This technical guide provides a foundational understanding of its target genes, quantitative activity, and the experimental methodologies used for its characterization. The potent and selective nature of INCB054329, coupled with its demonstrated clinical efficacy, underscores its importance in the landscape of targeted cancer therapies. Further research into its synergistic potential with other agents and the mechanisms of resistance will continue to define its role in the treatment of various malignancies.

References

- 1. An open-label study of pemigatinib in cholangiocarcinoma: final results from FIGHT-202 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. selleckchem.com [selleckchem.com]

- 4. INCB054828 (pemigatinib), a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3, displays activity against genetically defined tumor models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. promega.com [promega.com]

- 6. ptmasterguide.com [ptmasterguide.com]

- 7. Final Results from the FIGHT-202 Trial of Pemigatinib in Metastatic CCA | CCA News Online [ccanewsonline.com]

- 8. cancernetwork.com [cancernetwork.com]

- 9. selleckchem.com [selleckchem.com]

- 10. benchchem.com [benchchem.com]

- 11. gioncologynow.com [gioncologynow.com]

- 12. m.youtube.com [m.youtube.com]

- 13. medchemexpress.com [medchemexpress.com]

The Epigenetic Regulator (R)-INCB054329 and its Impact on c-MYC Expression: A Technical Overview

For Immediate Release

This technical guide provides an in-depth analysis of the effects of (R)-INCB054329, a potent and selective inhibitor of the Bromodomain and Extraterminal (BET) protein family, on the expression of the critical oncoprotein c-MYC. Developed for researchers, scientists, and drug development professionals, this document synthesizes key preclinical data, outlines detailed experimental methodologies, and visualizes the underlying molecular mechanisms.

This compound, also known as INCB054329, is a small molecule inhibitor that targets the acetyl-lysine recognition domains of BET proteins, particularly BRD4.[1][2] By doing so, it disrupts the transcriptional machinery responsible for the expression of key oncogenes, most notably MYC.[1][2] The dysregulation of c-MYC is a hallmark of numerous human cancers, making it a prime target for therapeutic intervention.[3] Preclinical studies have demonstrated that INCB054329 effectively suppresses c-MYC expression, leading to cell cycle arrest and apoptosis in various hematologic cancer models.[4][5][6]

Core Mechanism of Action

INCB054329 functions by competitively binding to the bromodomains of BET proteins, preventing their interaction with acetylated histones at gene promoters and enhancers.[5] This action displaces BRD4 from the regulatory regions of the MYC gene, leading to a rapid and significant downregulation of MYC transcription.[1][7] The subsequent decrease in c-MYC protein levels disrupts the oncogenic signaling pathways that drive cellular proliferation and survival.[4][7]

Quantitative Analysis of INCB054329 Activity

The following tables summarize the in vitro and in vivo potency of INCB054329 in suppressing cancer cell growth and c-MYC expression.

Table 1: In Vitro Growth Inhibition by INCB054329 in Hematologic Cancer Cell Lines [6]

| Cell Line Type | Number of Cell Lines | Median GI₅₀ (nmol/L) | GI₅₀ Range (nmol/L) |

| Acute Myeloid Leukemia, Non-Hodgkin Lymphoma, Multiple Myeloma | 32 | 152 | 26–5,000 |

GI₅₀: The concentration of a drug that inhibits cell growth by 50%.

Table 2: In Vivo c-MYC Suppression by INCB054329 [5]

| Xenograft Model | In Vivo IC₅₀ (nM) |

| MM1.S Multiple Myeloma | < 100 |

IC₅₀: The concentration of a drug that inhibits a specific biological or biochemical function by 50%.

Signaling Pathway and Experimental Workflow Visualizations

To elucidate the mechanisms and methodologies discussed, the following diagrams have been generated using the Graphviz DOT language.

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to determine the effect of INCB054329 on c-MYC expression, based on standard laboratory procedures cited in the literature.

Western Blot for c-MYC Protein Expression

-

Cell Culture and Treatment: Plate hematologic cancer cells (e.g., MM1.S) at an appropriate density and allow them to adhere or stabilize. Treat the cells with varying concentrations of INCB054329 or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).

-

Protein Extraction:

-

Wash cells with ice-cold Phosphate-Buffered Saline (PBS).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.

-

Determine the protein concentration using a BCA or Bradford assay.

-

-

SDS-PAGE and Protein Transfer:

-

Normalize protein concentrations and prepare lysates with Laemmli sample buffer.

-

Load 20-30 µg of protein per lane on an SDS-polyacrylamide gel.

-

Perform electrophoresis to separate proteins by size.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST for 1 hour.

-

Incubate the membrane with a primary antibody specific for c-MYC (e.g., clone 9E10) overnight at 4°C.[8][9]

-

Wash the membrane with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane with TBST.

-

Apply an enhanced chemiluminescence (ECL) substrate.

-

Capture the signal using a digital imaging system or X-ray film.

-

Quantify band intensities using densitometry software, normalizing to a loading control like GAPDH or β-actin.[10]

-

Real-Time Quantitative PCR (RT-qPCR) for MYC mRNA Expression

-

Cell Culture and Treatment: Treat cells with INCB054329 as described for the Western blot protocol.

-

RNA Extraction:

-

Harvest the cells and extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.

-

Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.

-

-

cDNA Synthesis:

-

Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with oligo(dT) and random primers.[11]

-

-

Quantitative PCR:

-

Data Analysis:

Conclusion

This compound is a potent BET inhibitor that effectively downregulates c-MYC expression at both the mRNA and protein levels.[4][5] This activity translates to significant anti-proliferative effects in preclinical models of hematologic malignancies.[6] The data and protocols presented in this guide provide a comprehensive resource for researchers investigating the therapeutic potential of BET inhibition in c-MYC-driven cancers.

References

- 1. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BET Bromodomain Inhibition as a Therapeutic Strategy to Target c-Myc [dspace.mit.edu]

- 3. Tools to study c-Myc and Myc-tagged proteins | Abcam [abcam.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. aacrjournals.org [aacrjournals.org]

- 7. researchgate.net [researchgate.net]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. c-Myc Antibody | Cell Signaling Technology [cellsignal.com]

- 10. Targeting bromodomain-containing protein 4 (BRD4) inhibits MYC expression in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Functional inhibition of c-Myc using novel inhibitors identified through “hot spot” targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 12. neoplasiaresearch.com [neoplasiaresearch.com]

- 13. researchgate.net [researchgate.net]

INCB054329 and Pemigatinib: A Technical Guide to Their Roles in Cell Cycle Regulation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanisms of action of two distinct but related therapeutic agents, INCB054329 and pemigatinib (B609903), with a focus on their impact on cell cycle regulation. This document provides a comprehensive overview of their targets, signaling pathways, and the experimental basis for their characterization, designed to be a valuable resource for professionals in oncology research and drug development.

Introduction: Distinguishing INCB054329 and Pemigatinib

Initial confusion in literature and databases has occasionally conflated INCB054329 and pemigatinib. It is crucial to distinguish between these two compounds developed by Incyte. INCB054329 is a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically targeting the BD1 and BD2 domains of BRD2, BRD3, and BRD4.[1] In contrast, pemigatinib (also known as INCB054828) is a selective inhibitor of Fibroblast Growth Factor Receptors (FGFRs) 1, 2, and 3.[2][3][4] Both compounds have demonstrated significant anti-tumor activity and impact cell cycle progression, albeit through different primary mechanisms.

INCB054329: A BET Inhibitor's Impact on the Cell Cycle

INCB054329 exerts its effects by disrupting the interaction between BET proteins and acetylated histones, leading to the modulation of gene expression.[5] This epigenetic modulation has profound consequences for cancer cell proliferation and survival.

Mechanism of Action

As a BET inhibitor, INCB054329 competitively binds to the acetyl-lysine binding pockets of BET bromodomains. This prevents the recruitment of transcriptional machinery to the promoters and enhancers of key oncogenes. A primary target of BET inhibitors is the MYC proto-oncogene, a critical regulator of cell growth and proliferation.[1][6] By inhibiting the transcription of c-MYC, INCB054329 effectively halts a major driver of tumorigenesis.[1]

Cell Cycle Regulation

A hallmark of INCB054329's activity is the induction of G1 phase cell cycle arrest.[6][7] This is a direct consequence of the downregulation of c-MYC and other cell cycle-related genes. The growth inhibition observed in various hematologic cancer cell lines correlates with a concentration-dependent accumulation of cells in the G1 phase.[7] In sensitive lymphoma cell lines, treatment with INCB054329 leads to G1 arrest, followed by dose- and time-dependent apoptosis.[8]

Signaling Pathway

The signaling pathway influenced by INCB054329 centers on the epigenetic regulation of gene transcription. By displacing BRD4 from chromatin, INCB054329 downregulates the expression of a suite of genes critical for cell cycle progression and survival.

Pemigatinib: An FGFR Inhibitor's Control Over the Cell Cycle

Pemigatinib is a targeted therapy that inhibits FGFRs, which are key players in cell proliferation, differentiation, and survival.[9] Aberrant FGFR signaling is a known driver in various cancers.

Mechanism of Action

Pemigatinib is an ATP-competitive inhibitor that selectively targets FGFR1, FGFR2, and FGFR3.[2] In cancers with FGFR genetic alterations such as fusions, rearrangements, or amplifications, these receptors are often constitutively active, leading to uncontrolled cell growth. Pemigatinib binds to the ATP-binding pocket of the FGFR kinase domain, preventing autophosphorylation and the subsequent activation of downstream signaling pathways.[9][10]

Cell Cycle Regulation

Similar to INCB054329, pemigatinib treatment leads to a G1 phase cell cycle arrest in cancer cells.[8][11] This effect is a common cytostatic mechanism across various tumor types with different FGFR expression patterns. The G1 arrest is a direct result of the inhibition of pro-proliferative downstream signaling cascades.

Signaling Pathway

The primary signaling pathways modulated by pemigatinib are the RAS/MAPK and PI3K/AKT pathways, which are downstream of FGFR activation.[9][10] Inhibition of FGFR by pemigatinib leads to a reduction in the phosphorylation of key signaling molecules like FRS2 and ERK, ultimately leading to decreased proliferation and G1 arrest.[2]

Quantitative Data Summary

The following tables summarize the quantitative data on the effects of INCB054329 and pemigatinib from various in vitro studies.

Table 1: In Vitro Activity of INCB054329

| Cell Line | Cancer Type | GI50 (nM) | Effect on Cell Cycle | Reference |

| Hematologic Cancers (Median of 32 cell lines) | AML, NHL, Multiple Myeloma | 152 | G1 Arrest | [7] |

| IL-2 Stimulated T-cells | Normal Cells | 2435 | - | [7] |

Table 2: In Vitro Activity of Pemigatinib

| Cell Line | Cancer Type | FGFR Alteration | IC50 (nM) for FGFR Inhibition | Effect on Cell Cycle | Reference |

| H1581 | Lung Cancer | FGFR1, FGFR2 | - | G1 Arrest | [8] |

| KATO III | Gastric Cancer | FGFR2 Amplification | - | G1 Arrest | [8] |

| RT-112 | Bladder Cancer | FGFR3, FGFR3-TACC3 Fusion | - | G1 Arrest | [8] |

| Recombinant FGFR1 | - | - | 0.4 | - | [2] |

| Recombinant FGFR2 | - | - | 0.5 | - | [2] |

| Recombinant FGFR3 | - | - | 1.0 | - | [2] |

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

This protocol is used to determine the distribution of cells in the different phases of the cell cycle.

Materials:

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (B145695) (cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

Procedure:

-

Harvest cells and wash with PBS.

-

Fix the cells by dropwise addition of cold 70% ethanol while vortexing, followed by incubation on ice for at least 30 minutes.[5]

-

Centrifuge the fixed cells and wash twice with PBS.[5]

-

Resuspend the cell pellet in PI staining solution.[5]

-

Incubate at room temperature for 30 minutes in the dark.[5]

-

Analyze the samples using a flow cytometer, collecting data on the linear scale for the PI channel.[5]

-

Gate out doublets using area vs. height or width parameters.[5]

Western Blot Analysis of FGFR Signaling Pathway Proteins

This protocol is used to detect the levels of total and phosphorylated proteins in the FGFR signaling cascade.

Materials:

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (e.g., anti-p-FGFR, anti-total FGFR, anti-p-ERK, anti-total ERK)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

Procedure:

-

Lyse treated and untreated cells in RIPA buffer on ice.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.[1]

-

Denature protein samples by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.[12]

-

Block the membrane in blocking buffer for 1 hour at room temperature.[12]

-

Incubate the membrane with the primary antibody overnight at 4°C.[1][12]

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1][12]

-

Wash the membrane again with TBST and detect the protein bands using an ECL substrate and an imaging system.[1][12]

-

Quantify band intensities using densitometry software.

Cell Viability MTT Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

96-well plates

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the compound for the desired time.

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[7]

-

Add the solubilization solution to dissolve the formazan crystals.[7]

-

Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[7]

Conclusion

INCB054329 and pemigatinib are promising anti-cancer agents that both induce G1 phase cell cycle arrest, a critical mechanism for inhibiting tumor growth. While they achieve this through distinct primary mechanisms—INCB054329 via BET inhibition and subsequent c-MYC downregulation, and pemigatinib through direct inhibition of the FGFR signaling pathway—their effects underscore the importance of targeting key regulators of cell proliferation in cancer therapy. The data and protocols presented in this guide provide a solid foundation for further research into these and similar targeted therapies.

References

- 1. benchchem.com [benchchem.com]

- 2. INCB054828 (pemigatinib), a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3, displays activity against genetically defined tumor models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. INCB054828 (pemigatinib), a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3, displays activity against genetically defined tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of Pemigatinib: A Potent and Selective Fibroblast Growth Factor Receptor (FGFR) Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 6. selleckchem.com [selleckchem.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. Targeting FGFRs by pemigatinib induces G1 phase cell cycle arrest, cellular stress and upregulation of tumor suppressor microRNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ucl.ac.uk [ucl.ac.uk]

- 10. Pemigatinib | C24H27F2N5O4 | CID 86705695 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

(R)-INCB054329 induced apoptosis pathways

An In-Depth Technical Guide to (R)-INCB054329 Induced Apoptosis Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a potent small-molecule inhibitor with a dual mechanism of action, targeting both the Bromodomain and Extra-Terminal (BET) family of proteins and Fibroblast Growth Factor Receptors (FGFR). As a BET inhibitor, it epigenetically regulates the transcription of key oncogenes, while its activity as an FGFR inhibitor blocks crucial cell survival signaling pathways. This dual activity culminates in the induction of cell cycle arrest and apoptosis in various cancer models. This technical guide provides a comprehensive overview of the signaling pathways involved, quantitative data from preclinical studies, and detailed experimental protocols used to elucidate its apoptotic mechanism.

Core Mechanisms of Action

This compound, hereafter referred to as INCB054329, induces apoptosis through two primary, interconnected mechanisms: inhibition of BET proteins and inhibition of FGFR signaling.

BET Inhibition

INCB054329 is a structurally distinct inhibitor of BET proteins (BRD2, BRD3, BRD4, and BRDT), which are epigenetic "readers" that recognize acetylated lysine (B10760008) residues on histones.[1][2] By binding to the bromodomains of these proteins, INCB054329 prevents their interaction with chromatin, thereby disrupting the transcriptional machinery required for the expression of key oncogenes.[2]

A primary target of BET inhibition is the c-MYC oncogene, a master regulator of cell proliferation and survival.[3] Downregulation of c-MYC is a consistent outcome of INCB054329 treatment.[3] Furthermore, in specific cancer types like ovarian cancer, INCB054329 has been shown to reduce the expression of proteins essential for DNA damage repair, particularly those involved in the Homologous Recombination (HR) pathway such as BRCA1 and RAD51 .[4][5] This suppression of DNA repair machinery leads to an accumulation of DNA damage, pushing the cell towards apoptosis.[4]

FGFR Inhibition

INCB054329 also acts as a selective kinase inhibitor of FGFR1, FGFR2, and FGFR3.[1] Aberrant FGFR signaling, a common driver in many cancers, activates downstream pathways critical for cell survival and proliferation, primarily the RAS/MAPK and PI3K/AKT pathways.[6] By binding to the ATP-binding site of these receptors, INCB054329 prevents their phosphorylation and subsequent activation, effectively shutting down these pro-survival signals and contributing to the induction of apoptosis.[3][6] Interestingly, the BET-inhibitory function of INCB054329 can also lead to the transcriptional suppression of oncogenes like FGFR3 in certain multiple myeloma models, demonstrating a synergistic interplay between its two mechanisms.[7]

Data Presentation: Quantitative Analysis

The following tables summarize the quantitative data from preclinical studies investigating the efficacy of INCB054329.

Table 1: In Vitro Growth Inhibition of this compound

| Cell Type | Assay Type | Endpoint | Value | Reference |

| Panel of 32 Hematologic Cancer Cell Lines | CellTiter-Glo | GI50 (Median) | 152 nM (range: 26-5000 nM) | [1] |

| IL-2 Stimulated T-cells (non-diseased donors) | CellTiter-Glo | GI50 | 2.435 µM | [1] |

Table 2: Induction of Apoptosis and DNA Damage Response

| Cell Line / Model | Treatment / Combination | Effect | Measurement / Marker | Reference |

| Myeloma Cell Lines | 1000 nM INCB054329 | Increased apoptosis in 4 of 5 cell lines | Annexin V / PI Staining | [8] |

| INA-6 (Myeloma) | ≥100 nM INCB054329 | Significant increase in apoptosis | Annexin V / PI Staining | [8] |

| Ovarian Cancer | INCB054329 + Olaparib | Increased apoptosis | Cleaved PARP, Cleaved Caspase-3, Bax | [4] |

| Ovarian Cancer | INCB054329 | Reduced Homologous Recombination efficiency by ~50% | DRGFP HR Reporter Assay | [4] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability Assay (Sulforhodamine B)

This protocol is adapted from methods used to assess the synergistic effects of INCB054329 with PARP inhibitors.[4][5]

-

Cell Plating: Seed HR-proficient ovarian cancer cells (e.g., OVCAR-3, SKOV-3) in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Drug Treatment: Treat cells with a serial dilution of INCB054329, a second drug (e.g., Olaparib), or a combination of both for 72 hours. Include vehicle-only wells as a control.

-

Fixation: Gently wash the cells with PBS. Fix the cells by adding cold 10% Trichloroacetic Acid (TCA) and incubating for 1 hour at 4°C.

-

Washing: Remove the TCA and wash the plates five times with tap water. Allow plates to air dry completely.

-

Staining: Add 0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

-

Final Wash: Quickly wash the plates five times with 1% acetic acid to remove unbound dye. Allow plates to air dry.

-

Solubilization: Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Measurement: Read the absorbance at 510 nm using a microplate reader. The absorbance is proportional to the total cellular protein mass.

Apoptosis Assay (Flow Cytometry)

This protocol is based on the standard Annexin V/Propidium Iodide (PI) staining method used to quantify apoptosis in myeloma cells treated with INCB054329.[8]

-

Cell Culture & Treatment: Culture cells (e.g., MM1.S, INA-6) to the desired confluency and treat with various concentrations of INCB054329 or DMSO vehicle for the specified time (e.g., 48 hours).

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.

-

Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells immediately by flow cytometry. Collect a minimum of 10,000 events per sample.

-

Healthy cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Western Blot Analysis

This protocol outlines the general steps for detecting changes in protein expression (e.g., cleaved PARP, Bax, BRCA1) following INCB054329 treatment.[4]

-

Lysate Preparation: After drug treatment, wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20, TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a specific primary antibody (e.g., anti-cleaved PARP, anti-BRCA1) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody, for 1 hour at room temperature.

-

Final Washes: Repeat the washing step (step 7).

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. Use a loading control like β-actin to ensure equal protein loading.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Protocol for detecting homologous recombination activity in cancer cells by adenovirus-based functional assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. The BET inhibitor INCB054329 reduces homologous recombination efficiency and augments PARP inhibitor activity in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The BET inhibitor INCB054329 reduces homologous recombination efficiency and augments PARP inhibitor activity in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Pemigatinib? [synapse.patsnap.com]

- 7. The Novel Bromodomain and Extraterminal Domain Inhibitor INCB054329 Induces Vulnerabilities in Myeloma Cells That Inform Rational Combination Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

The Epigenetic Role of INCB054329 in Chromatin Remodeling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

INCB054329, also known as pemigatinib, is a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. Its primary mechanism of action involves the disruption of chromatin-mediated gene transcription, a process central to the proliferation and survival of various cancer cells. This technical guide provides an in-depth analysis of INCB054329's role in chromatin remodeling, detailing its mechanism of action, its impact on key signaling pathways, and the experimental methodologies used to elucidate these functions. Quantitative data are presented in structured tables for clarity, and key pathways and experimental workflows are visualized using diagrams.

Core Mechanism of Action: Disruption of Chromatin Reading

INCB054329 functions as a competitive inhibitor, binding to the acetylated lysine (B10760008) recognition motifs within the bromodomains of BET proteins, primarily BRD2, BRD3, and BRD4.[1][2][3] This action prevents BET proteins from binding to acetylated histone tails, effectively displacing them from chromatin.[1][2][3] BET proteins act as "readers" of the epigenetic code, recruiting transcriptional machinery to specific gene promoters and enhancers. By displacing these readers, INCB054329 disrupts the assembly of transcription complexes, leading to the downregulation of key oncogenes and cell cycle regulators.[1][2][3]

dot

Caption: Mechanism of INCB054329 action.

Quantitative Data

The following tables summarize the quantitative data regarding the activity of INCB054329 from preclinical studies.

Table 1: Inhibition of BET Protein Binding

| BET Protein | Assay Type | IC50 (nM) | Reference |

| BRD2 | AlphaScreen | 2.9 | [4] |

| BRD3 | AlphaScreen | 2.4 | [4] |

| BRD4 | AlphaScreen | 2.5 | [4] |

| BRDT | Fluorescence Polarization | 11 | [4] |

Table 2: In Vitro Antiproliferative Activity (GI50)

| Cell Line | Cancer Type | GI50 (nM) | Reference |

| MM1.S | Multiple Myeloma | <200 | [5] |

| OPM-2 | Multiple Myeloma | <200 | [6] |

| INA-6 | Multiple Myeloma | <200 | [6] |

| Various AML cell lines | Acute Myeloid Leukemia | <200 | [5] |

| Various Lymphoma cell lines | Lymphoma | <200 | [5] |

Impact on Key Signaling Pathways

By displacing BRD4 from chromatin, INCB054329 significantly impacts several oncogenic signaling pathways.

Downregulation of c-MYC

A primary consequence of BET inhibition is the suppression of the master oncogene c-MYC. BRD4 is known to occupy the promoter and enhancer regions of c-MYC, driving its transcription. INCB054329 treatment leads to the displacement of BRD4 from these regulatory elements, resulting in a rapid decrease in c-MYC mRNA and protein levels. This contributes to the observed G1 cell cycle arrest and induction of apoptosis in cancer cells.[5][7]

Suppression of the JAK/STAT Pathway

INCB054329 has been shown to suppress the Interleukin-6 (IL-6) Janus kinase-signal transducer and activator of transcription (JAK-STAT) signaling pathway. It achieves this by displacing BRD4 from the promoter of the IL-6 receptor (IL6R), leading to reduced IL6R expression. This diminishes signaling through STAT3, a key transcription factor for genes involved in cell survival and proliferation.[6][8]

dot

Caption: INCB054329-mediated suppression of the JAK/STAT pathway.

Downregulation of Homologous Recombination DNA Repair

INCB054329 has been demonstrated to reduce the efficiency of homologous recombination (HR), a critical DNA double-strand break repair pathway. This is achieved by downregulating the expression of key HR genes, including BRCA1 and RAD51. Mechanistically, INCB054329 reduces the occupancy of BRD4 at the BRCA1 promoter.[3] This effect sensitizes cancer cells to DNA-damaging agents and PARP inhibitors.[3]

dot

Caption: Downregulation of Homologous Recombination by INCB054329.

Experimental Protocols

Bromodomain-Binding Assays

Objective: To quantify the binding affinity of INCB054329 to BET bromodomains.

Methodology: AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

-